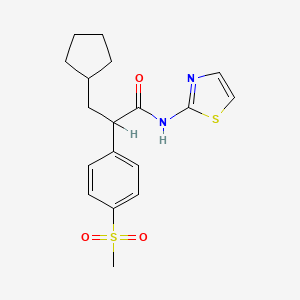

3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide

Overview

Description

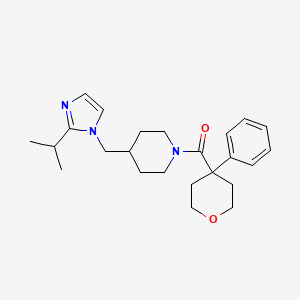

3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide is a chemical compound with the molecular formula C18H22N2O3S2 . It has a molecular weight of 378.5 g/mol . The IUPAC name for this compound is 3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide .

Molecular Structure Analysis

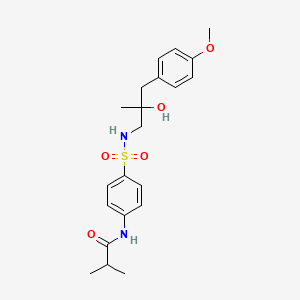

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) . The corresponding canonical SMILES representation is: CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.5 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has six rotatable bonds .Scientific Research Applications

Synthesis and Chemical Transformation

3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide, as a compound incorporating sulfamoyl moiety, has been studied for its potential in various chemical synthesis processes. One study focused on the synthesis of new heterocyclic compounds, indicating the role of such chemicals in creating potentially antimicrobial agents (Darwish et al., 2014). Another research demonstrated the use of related compounds in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, suggesting their application in creating new chemical entities (Shahbazi-Alavi et al., 2019).

Antimicrobial Activity

Compounds similar to 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide have been explored for their antimicrobial properties. A range of synthesized thiazole, pyridone, and other derivatives have shown promising antibacterial and antifungal activities in vitro, highlighting the potential of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).

Drug Development and Disease Treatment

Studies have investigated compounds with similar structures in the context of drug development, particularly for treating conditions like type 2 diabetes. One research reported the discovery of a compound that significantly reduced glucose levels in animal models, indicating the potential of such compounds in diabetes treatment (Bebernitz et al., 2009). Another study explored derivatives of this compound class as COX-2 inhibitors, suggesting their application in anti-inflammatory drug development (ArockiaBabu et al., 2009).

properties

IUPAC Name |

3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)

![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)

![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)